[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERIDINE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of dichlorophenyl and trifluoromethyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERIDINE involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the dichlorophenyl and trifluoromethyl groups is typically done via electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced or replaced on the aromatic ring.
Common Reagents and Conditions: Reagents such as halogens, acids, bases, and organometallic compounds are frequently used. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired transformations.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERIDINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and trifluoromethyl groups enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their chemical and biological properties due to variations in substituents. The uniqueness of 1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERIDINE lies in its specific combination of dichlorophenyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21Cl2F3N4O |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H21Cl2F3N4O/c1-11-4-6-28(7-5-11)19(30)16-10-18-26-15(12-2-3-13(21)14(22)8-12)9-17(20(23,24)25)29(18)27-16/h2-3,8,10-11,15,17,26H,4-7,9H2,1H3 |
InChI Key |
DADVXYDZZDZGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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